molecular formula C23H21ClN2O5S B13004246 Methyl 2-(3-chlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Methyl 2-(3-chlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B13004246
M. Wt: 472.9 g/mol
InChI Key: RGKZCFGEMQMQPQ-UHFFFAOYSA-N
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Description

Methyl 2-(3-chlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate (CAS: 505095-53-4) is a thiophene-based derivative featuring a 3-chlorobenzamido group at position 2, a 2-ethoxyphenyl carbamoyl moiety at position 5, and a methyl ester at position 3 of the thiophene core. Its structural complexity arises from the integration of multiple functional groups, including carbamoyl, benzamido, and ester substituents, which influence its physicochemical properties and reactivity.

Its synthesis likely follows established protocols for Gewald-type thiophene preparations, involving multi-step reactions with reagents like LiHMDS or coupling agents in tetrahydrofuran (THF) .

Properties

Molecular Formula

C23H21ClN2O5S

Molecular Weight

472.9 g/mol

IUPAC Name

methyl 2-[(3-chlorobenzoyl)amino]-5-[(2-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C23H21ClN2O5S/c1-4-31-17-11-6-5-10-16(17)25-21(28)19-13(2)18(23(29)30-3)22(32-19)26-20(27)14-8-7-9-15(24)12-14/h5-12H,4H2,1-3H3,(H,25,28)(H,26,27)

InChI Key

RGKZCFGEMQMQPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a family of thiophene-3-carboxylates with varying substituents. Below is a comparative analysis of its structural analogs, focusing on substituent effects, molecular properties, and inferred applications.

Table 1: Structural and Functional Comparison of Thiophene Derivatives

Compound Name (CAS) Substituents at Position 2 Substituents at Position 5 Molecular Formula Key Differences Potential Implications
Target compound (505095-53-4) 3-Chlorobenzamido 2-Ethoxyphenyl carbamoyl C₂₃H₂₀ClN₃O₅S Baseline structure Discontinued; limited commercial availability
Methyl 2-(2,4-dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate (505095-81-8) 2,4-Dichlorobenzamido 2-Ethoxyphenyl carbamoyl C₂₃H₁₉Cl₂N₃O₅S Additional chlorine at benzamido Enhanced lipophilicity; possible altered bioactivity
Methyl 2-(cyclohexanecarboxamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate (1396987-76-0) Cyclohexanecarboxamido 4-Ethoxyphenyl carbamoyl C₂₃H₂₈N₂O₅S Aliphatic carboxamido; para-ethoxy group Increased steric bulk; modified solubility/affinity
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate Amino Phenyl C₁₄H₁₅NO₂S Simpler structure (amino, ethyl ester) Baseline for SAR studies; higher polarity

Key Observations:

Substituent Effects on Lipophilicity: The dichlorobenzamido analog (CAS 505095-81-8) introduces a second chlorine atom, likely increasing lipophilicity compared to the mono-chloro target compound. This modification could enhance membrane permeability or alter metabolic stability .

Stereoelectronic Modifications :

  • The shift from 2-ethoxyphenyl to 4-ethoxyphenyl in the cyclohexane derivative alters the carbamoyl group’s electronic environment, which may impact hydrogen-bonding or receptor-binding profiles .

Biological Relevance: Thiophene derivatives with carboxamido and ester groups, such as those in , are noted for their biological importance, though direct data for the target compound are lacking. The discontinued status of the target suggests it may have been superseded by more efficacious analogs .

Synthetic Considerations :

  • Analog synthesis often employs LiHMDS-mediated coupling (e.g., ), suggesting that the target compound’s preparation follows similar pathways. The use of THF and carbonate bases (e.g., K₂CO₃) is common for carbamate and ester formations .

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